8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine
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Overview
Description
8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine is a heterocyclic compound with the molecular formula C9H11BrN2O. This compound belongs to the class of oxazepines, which are seven-membered heterocycles containing both nitrogen and oxygen atoms in the ring structure. The presence of a bromine atom at the 8th position and an amine group at the 6th position adds to its unique chemical properties .
Preparation Methods
The synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting 2-amino-5-bromobenzyl alcohol with ethylene oxide in the presence of a base, followed by cyclization to form the oxazepine ring . Industrial production methods often involve one-pot synthesis techniques, which streamline the process and improve yield .
Chemical Reactions Analysis
8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine can be compared with other similar compounds such as:
8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: This compound has a similar structure but differs in the position of the heteroatoms within the ring.
2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine: Lacks the bromine atom, which significantly alters its chemical reactivity and biological activity.
8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine: Contains a sulfur atom instead of an oxygen atom, leading to different chemical properties and applications.
Properties
Molecular Formula |
C9H11BrN2O |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1,5-benzoxazepin-6-amine |
InChI |
InChI=1S/C9H11BrN2O/c10-6-4-7(11)9-8(5-6)13-3-1-2-12-9/h4-5,12H,1-3,11H2 |
InChI Key |
ZPZDKTRJTYQOQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=C(C=C2OC1)Br)N |
Origin of Product |
United States |
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